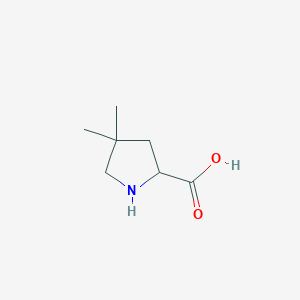

4,4-Dimethylpyrrolidine-2-carboxylic acid

Description

Significance of Cyclic alpha-Amino Acid Scaffolds in Chemical Research

Cyclic alpha-amino acid scaffolds are foundational components in numerous areas of chemical and biological research. Their incorporation into peptides can enhance stability and bioavailability compared to their linear counterparts. molecularcloud.org The cyclic nature of these scaffolds introduces conformational constraints, which can lead to improved binding affinity and selectivity for biological targets such as enzymes and receptors. nih.govrsc.org This has made them attractive candidates for drug development and pharmacological research. molecularcloud.orgnih.gov

The applications of cyclic amino acids are diverse:

Drug Discovery: They are used to create peptide macrocycles and other small molecules with therapeutic potential in areas like cancer and neurological disorders. molecularcloud.orgnih.gov By mimicking the turns and secondary structures of natural peptides, they can effectively modulate protein-protein interactions. molecularcloud.org

Catalysis: Researchers have leveraged cyclic amino acid frameworks to develop highly efficient and selective catalysts for a variety of organic transformations. molecularcloud.org

Materials Science and Nanotechnology: These compounds have been integrated into polymers and other materials to enhance properties like thermal stability and biocompatibility. molecularcloud.org Their ability to self-assemble allows for the fabrication of nanomaterials and nanodevices with controlled structures and properties, useful for sensors and drug delivery systems. molecularcloud.orgrsc.org

Chemical Biology: As chemical probes, cyclic amino acids are instrumental in studying protein structure and function. molecularcloud.org The defined stereochemistry and rigid conformation allow for precise investigation of molecular recognition events.

The strategic modification of amino acid sequences and ring sizes within these scaffolds allows researchers to precisely control the formation and properties of complex assemblies, such as peptide nanotubes. rsc.org This level of molecular engineering is critical for developing novel materials and functional systems. rsc.orgrsc.org

Structural Context and Research Prominence of 4,4-Dimethylpyrrolidine-2-carboxylic Acid Derivatives

This compound is a heterocyclic compound belonging to the pyrrolidine (B122466) family. Its structure is defined by a five-membered saturated ring containing one nitrogen atom. The key structural features that drive its research prominence are:

Pyrrolidine Ring: A core scaffold that is prevalent in many biologically active natural and synthetic products. researchgate.net

Geminal Dimethyl Group: The two methyl groups at the C4 position introduce significant steric hindrance and lock the pyrrolidine ring into a specific puckered conformation. This rigidity is a crucial feature for designing molecules with predictable three-dimensional shapes.

Carboxylic Acid at C2: This functional group allows for peptide bond formation, hydrogen bonding, and salt formation. vulcanchem.com

Chiral Center: The C2 position is a stereocenter, making the molecule chiral and capable of specific interactions within chiral environments like enzyme active sites. vulcanchem.com

The derivatives of this compound are prominent in research because this scaffold serves as a key chiral building block for more complex molecules. researchgate.net The conformational constraints imposed by the gem-dimethyl substitution make it a valuable proline analogue for studying peptide structure and function. In medicinal chemistry, substituted pyrrolidines are investigated for a wide range of biological activities, including as inhibitors of enzymes like cAMP-specific phosphodiesterase (PDE IV) and as receptor antagonists. nih.govresearchgate.net The synthesis of various stereoisomers of substituted pyrrolidine-carboxylic acids is a significant focus, as this allows for the systematic exploration of structure-activity relationships in drug design. researchgate.netrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol vulcanchem.comcymitquimica.com |

| CAS Number | 63624-41-9 cymitquimica.com |

| Canonical SMILES | CC1(CNCC1C(=O)O)C uni.lu |

| InChI Key | FWOHOVIXBANHEB-UHFFFAOYSA-N uni.lu |

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives is primarily focused on synthetic methodology and applications in medicinal chemistry. One major trajectory involves the development of efficient and stereoselective synthetic routes to access these molecules. rsc.orggoogle.com Techniques such as asymmetric hydrogenation and organocatalytic Michael additions are being refined to produce highly enantiomerically enriched pyrrolidine derivatives. vulcanchem.comrsc.org

A second significant research direction is the use of this scaffold as a building block for creating novel, biologically active compounds. Drawing parallels from related structures, derivatives are being explored for their potential as:

Antiproliferative Agents: The L-proline metabolic cycle is crucial for cancer cell proliferation, making proline analogues and their derivatives, such as those based on the pyrrolidine-2-carboxylic acid core, interesting candidates for cancer research. mdpi.com

Antimicrobial Agents: Heterocyclic carboxylic acids, including quinoxaline-2-carboxylic acid derivatives, have shown promise as DNA-damaging agents against mycobacteria. mdpi.com This suggests a potential avenue of investigation for highly substituted pyrrolidine scaffolds.

Enzyme Inhibitors: The structural similarity of thiazolidine-4-carboxylic acid derivatives to enzyme substrates has been exploited to develop tyrosinase inhibitors. nih.gov The rigid scaffold of this compound could be similarly employed to design potent and selective inhibitors for various enzymatic targets.

Structure

3D Structure

Propriétés

IUPAC Name |

4,4-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNWSJQJILLEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Conformational Analysis of 4,4 Dimethylpyrrolidine 2 Carboxylic Acid

Chiral Resolution and Enantiomeric Purity Determination

The separation of racemic mixtures of pyrrolidine-2-carboxylic acid derivatives into their constituent enantiomers is a critical step for their use in stereospecific applications. Chiral resolution is the process of separating these enantiomers.

One effective strategy for chiral resolution involves the use of a chiral auxiliary. For instance, the esterification of a racemic carboxylic acid intermediate with a chiral alcohol, such as L-(−)-menthol, can produce diastereomeric esters. beilstein-journals.org These diastereomers possess different physical properties, allowing for their separation by standard chromatographic techniques like column chromatography. beilstein-journals.org Subsequently, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure carboxylic acids.

The determination of enantiomeric purity is essential to validate the success of chiral resolution. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for this purpose. beilstein-journals.orgnih.gov Chiral HPLC can effectively separate and quantify the enantiomers, providing an accurate measure of enantiomeric excess (ee). For example, chiral HPLC profiles can show distinct retention times for different diastereomers, allowing for their separation and analysis. beilstein-journals.org Furthermore, coupling HPLC with mass spectrometry (MS/MS) enhances detection sensitivity and accuracy, which is particularly useful for analyzing chiral metabolites or determining the chiral purity of amino acids after peptide hydrolysis. nih.govnih.gov

Table 1: Methods for Chiral Resolution and Purity Determination

| Technique | Purpose | Principle | Reference(s) |

|---|---|---|---|

| Chiral Auxiliary Derivatization | Chiral Resolution | Reaction with a single enantiomer of a chiral reagent (e.g., L-(−)-menthol) to form diastereomers, which can be separated by standard chromatography. | beilstein-journals.org |

| Chiral HPLC | Enantiomeric Purity | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, allowing for separation and quantification. | beilstein-journals.orgnih.gov |

| HPLC-ESI-MS/MS | Enantiomeric Purity | Combines the separation power of chiral HPLC with the sensitivity and specificity of tandem mass spectrometry for precise quantification. | nih.govnih.gov |

Diastereomeric Control in Synthesis and Chemical Modification

Achieving control over the relative stereochemistry of multiple chiral centers is a central challenge in the synthesis of complex molecules derived from 4,4-Dimethylpyrrolidine-2-carboxylic acid. Diastereoselective reactions are employed to favor the formation of one diastereomer over others.

In the synthesis of substituted pyrrolidines, the stereochemical outcome is often directed by the existing stereocenter at C2. For example, the alkylation of pyroglutamate (B8496135) derivatives can proceed with high diastereoselectivity, influenced by the resident stereochemistry. nih.gov Similarly, Michael addition reactions are a key strategy for constructing the pyrrolidine (B122466) ring with controlled stereochemistry. mdpi.com The addition of a nucleophile to an α,β-unsaturated system can generate new stereocenters, and the facial selectivity of this attack can be influenced by catalysts or existing chiral elements in the molecule. researchgate.netrsc.org

The choice of reagents and reaction conditions is paramount. For example, in the synthesis of 3,4-disubstituted pyrrolidines, the reduction of a lactam can proceed with high diastereoselectivity, yielding the desired trans or cis product. nih.gov The use of phase-transfer catalysis conditions with specific bases like calcium oxide has also been shown to influence the diastereomeric ratio in the synthesis of related dihydropyrrole-2-carboxylic acid derivatives. mdpi.com These methods underscore the importance of kinetic and thermodynamic control in establishing the desired stereochemical configuration during synthesis and modification. nih.gov

Conformational Preferences of the 4,4-Dimethylpyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The specific nature of this pucker is heavily influenced by its substituents.

The presence of a gem-dimethyl group at the C4 position has a profound impact on the conformational flexibility of the pyrrolidine ring. This phenomenon, often related to the Thorpe-Ingold effect, involves the compression of the internal C3-C4-C5 bond angle due to steric repulsion between the two methyl groups. ucla.edu This angle compression forces the ring into a more defined and restricted conformation.

The pyrrolidine ring typically exists in one of two major envelope or twist puckered conformations, often described as "UP" (Cγ-exo) and "DOWN" (Cγ-endo), where Cγ is the C4 carbon. nih.govresearchgate.net The gem-dimethyl substitution significantly restricts the interconversion between these puckered forms. By favoring a pseudoequatorial orientation of the bulky substituents to minimize steric strain, the gem-dimethyl group effectively "locks" the ring into a preferred pucker. researchgate.net This conformational restriction can enhance binding affinity to biological targets by reducing the entropic penalty of binding. nih.gov

The stability of a particular ring conformation is also governed by a network of intramolecular interactions. In this compound, potential interactions include hydrogen bonds and various steric and electronic effects. An intramolecular hydrogen bond can form between the carboxylic acid proton and the lone pair of the nitrogen atom, or with the carbonyl oxygen of an N-acyl group, further stabilizing a specific conformation. mdpi.com

Stereoelectronic Effects in this compound Structures

Stereoelectronic effects are orbital-based interactions that depend on the three-dimensional arrangement of atoms and influence molecular stability and reactivity. wikipedia.org In the context of this compound, these effects arise from interactions between bonding orbitals, non-bonding orbitals (lone pairs), and anti-bonding orbitals.

A key stereoelectronic interaction in this system is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C bond) into an adjacent empty or partially filled anti-bonding orbital (σ*). The orientation of the substituents on the pyrrolidine ring, which is fixed by the gem-dimethyl group, determines the efficiency of these orbital overlaps. For instance, an anti-periplanar arrangement of a donor orbital and an acceptor orbital leads to a strong stabilizing interaction.

The lone pair of the nitrogen atom plays a crucial role in the stereoelectronic properties of the molecule. Its orientation relative to the C2-carboxylic acid group and the C5-H bond can influence the acidity of the N-H proton and the carboxyl group, as well as the nucleophilicity of the nitrogen. These interactions are critical in dictating the molecule's behavior in chemical reactions and biological systems. wikipedia.orgnih.gov

Chemical Reactivity and Derivatization of 4,4 Dimethylpyrrolidine 2 Carboxylic Acid

Functional Group Transformations at the Carboxyl Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and its reduction to the corresponding alcohol.

The conversion of the carboxylic acid to an ester is a common transformation, often performed to protect the acid, modify solubility, or to create a precursor for further reactions. Standard esterification methods are applicable, such as the Fischer esterification under acidic conditions with an alcohol. However, for substrates sensitive to strong acids, milder methods are preferred.

A widely used method for such compounds is the Steglich esterification, which proceeds under mild, neutral conditions. This reaction typically involves the use of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and an acyl-transfer catalyst, most commonly 4-Dimethylaminopyridine (DMAP). ambeed.comgoogle.com The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. ambeed.com The alcohol nucleophile attacks the activated acid, forming the ester and dicyclohexylurea (DCU) as a byproduct, which is often insoluble and can be removed by filtration. thieme-connect.com

Table 1: Representative Conditions for Steglich Esterification

| Reactant | Reagents | Catalyst | Solvent | Temperature | Product |

| Carboxylic Acid | Alcohol, DCC | DMAP (catalytic) | CH2Cl2 | 0 °C to Room Temp. | Ester |

This table represents a general procedure for Steglich esterification and is applicable to 4,4-Dimethylpyrrolidine-2-carboxylic acid.

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most frequent reactions in medicinal chemistry. thieme-connect.com For this compound, this transformation is readily achieved using a variety of standard peptide coupling reagents. googleapis.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. chemrxiv.org

Commonly employed coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. googleapis.com Other powerful reagents include phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). thieme-connect.comgoogleapis.com These reactions are typically performed in aprotic solvents like N,N-Dimethylformamide (DMF) or dichloromethane (CH2Cl2) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA). thieme-connect.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if common) | Base (if needed) | Typical Solvent |

| EDCI | HOBt, DMAP | DIPEA, TEA | DMF, CH2Cl2 |

| DCC | HOBt | - | CH2Cl2 |

| HATU | HOAt | DIPEA, TEA | DMF |

| CDI | - | - | DMF, THF |

This table lists common reagents used for amide bond formation applicable to this compound, as mentioned in related patent literature. googleapis.combenchchem.com

The carboxylic acid moiety can be reduced to the corresponding primary alcohol, (4,4-dimethylpyrrolidin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF), or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) complex (BH3·THF). Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce a carboxylic acid directly unless an activating agent is used.

Conversely, oxidation of the pyrrolidine (B122466) ring or the carboxylic acid is not a commonly reported transformation and would likely require harsh conditions that could lead to ring-opening or other undesired side reactions.

N-Functionalization of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring is a nucleophilic center that readily undergoes various functionalization reactions, including alkylation, arylation, acylation, and sulfonylation. These reactions are crucial for introducing diversity and modulating the physicochemical properties of the molecule.

N-Alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be achieved through several methods. A direct approach involves reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid. A specific example is the N-methylation of this compound using methyl iodide (MeI) and potassium carbonate (K2CO3) as the base in a polar aprotic solvent like DMF.

Another powerful method is reductive amination. This involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). N-Arylation, the attachment of an aryl group, is more challenging and typically requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation, particularly the introduction of protecting groups, is a fundamental transformation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. The synthesis of 1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid has been reported, which involves the protection of the nitrogen atom. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions.

Similarly, the benzyloxycarbonyl (Cbz or Z) group can be introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

N-Sulfonylation involves the reaction of the pyrrolidine nitrogen with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like triethylamine or pyridine. This reaction forms a stable sulfonamide linkage, which is a common bioisostere for an amide bond in medicinal chemistry.

Table 3: Reagents for N-Functionalization

| Reaction Type | Reagent | Base | Product Functional Group |

| N-Alkylation | Methyl Iodide | K2CO3 | N-Methyl |

| N-Acylation (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Base (e.g., NaOH, TEA) | N-Boc (tert-butyl carbamate) |

| N-Acylation (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Base (e.g., NaHCO3, TEA) | N-Cbz (benzyl carbamate) |

| N-Sulfonylation | Tosyl Chloride (Ts-Cl) | Pyridine, TEA | N-Tosyl (sulfonamide) |

This table summarizes common reagents for the N-functionalization of pyrrolidines, with specific examples or generally applicable methods for the title compound.

Site-Specific Modification of the Pyrrolidine Ring

The pyrrolidine ring of this compound offers several sites for chemical modification, enabling the fine-tuning of its steric and electronic properties.

Introduction of Heteroatom Substituents (e.g., Fluorination, Hydroxylation)

The introduction of heteroatoms, such as fluorine and hydroxyl groups, onto the pyrrolidine ring can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Fluorination: The synthesis of fluorinated analogs of proline has been a subject of interest due to the unique properties conferred by the fluorine atom. For instance, 3-fluoro-4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid has been documented, highlighting the feasibility of introducing a fluorine atom at the C3 position. While specific synthetic details for this exact compound are not extensively published, related methodologies for the fluorination of proline derivatives often involve electrophilic or nucleophilic fluorinating agents acting on a suitably protected precursor.

Hydroxylation: The synthesis of hydroxylated derivatives, such as 3-hydroxy-4,4-dimethylpyrrolidine-2-carboxylic acid esters, can be achieved through various synthetic routes. General methods for the synthesis of β-hydroxy carboxylic acid esters, which are structurally analogous, include the Reformatsky reaction and aldol-type additions. These reactions typically involve the use of a protected form of the pyrrolidine ring and subsequent deprotection to yield the desired hydroxylated product. The introduction of a hydroxyl group can provide a handle for further functionalization or can be a key pharmacophoric feature.

Modifications at C3 and C4 Positions

Beyond the introduction of single heteroatoms, the C3 and C4 positions of the this compound ring are amenable to other modifications, leading to a diverse range of analogs.

The existence of 4,4-dimethyl-pyrrolidine-3-carboxylic acid demonstrates that the C3 position can be functionalized with a carboxyl group. uni.lu The synthesis of such compounds can potentially be achieved through multi-step sequences involving the creation of a suitable intermediate that allows for the introduction of the carboxylic acid functionality.

Furthermore, the synthesis of various 4-substituted proline analogs has been extensively reviewed, providing a basis for potential modifications to the 4,4-dimethylpyrrolidine scaffold. nih.gov Although the gem-dimethyl groups at the C4 position of the target molecule present a steric challenge, creative synthetic strategies could potentially allow for further substitution or modification at this site, leading to novel spirocyclic or otherwise altered structures. The development of methods for the synthesis of 4,4-disubstituted proline analogs is an active area of research.

Synthesis of Complex Derivatives for Advanced Applications

The derivatization of this compound has led to the development of complex molecules with significant potential in various advanced applications, particularly in the fields of antiviral therapy and enzyme inhibition.

The pyrrolidine scaffold is a key component in several antiviral drugs, including those targeting the Hepatitis C virus (HCV). For example, the antiviral drug Ledipasvir, a potent NS5A inhibitor, incorporates a substituted proline analog. nih.gov While not a direct derivative of this compound, the synthesis of such complex molecules showcases the utility of proline-like structures in antiviral drug design. The gem-dimethyl substitution in this compound can offer a unique conformational constraint that may be beneficial for binding to viral targets.

Pyrrolidine-based structures are also central to the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The synthesis of various pyrrolidine-2-carboxamides has been a focus of research in this area. The rigid structure of this compound makes it an attractive starting point for the synthesis of novel DPP-4 inhibitors, where precise conformational control is crucial for potent and selective enzyme binding.

The incorporation of this compound and its derivatives into peptides is another area of active investigation. The conformational constraints imposed by the gem-dimethyl group can be used to control the secondary structure of peptides, leading to enhanced biological activity or stability. thieme-connect.de The synthesis of peptides containing these modified proline residues often requires specialized coupling reagents and conditions to overcome the steric hindrance of the substituted pyrrolidine ring.

Below is a table summarizing some of the key derivatives and their potential applications:

| Derivative Class | Potential Application | Relevant Research Focus |

| 3-Fluoro-4,4-dimethylpyrrolidine-2-carboxylic acid | Medicinal Chemistry, Enzyme Inhibition | Synthesis and characterization of fluorinated proline analogs. |

| 3-Hydroxy-4,4-dimethylpyrrolidine-2-carboxylic acid | Drug Discovery, Further Functionalization | Development of synthetic routes to hydroxylated proline derivatives. |

| 4,4-Dimethylpyrrolidine-3-carboxylic acid | Scaffold for further derivatization | Synthesis of C3-functionalized proline analogs. |

| Complex Carboxamides | Antiviral (e.g., HCV), Enzyme Inhibition (e.g., DPP-4) | Design and synthesis of pyrrolidine-based therapeutic agents. nih.govasianpubs.org |

| Peptide Conjugates | Stabilized Peptides, Bioactive Probes | Incorporation of conformationally constrained amino acids into peptides. thieme-connect.de |

Computational and Mechanistic Insights into 4,4 Dimethylpyrrolidine 2 Carboxylic Acid Chemistry

Solvent Effects on Reaction Pathways and Stereoselectivity

The choice of solvent is a critical parameter in organocatalysis, capable of profoundly influencing reaction rates, pathways, and, most importantly, the stereochemical outcome. In reactions catalyzed by proline and its derivatives, including 4,4-Dimethylpyrrolidine-2-carboxylic acid, the solvent plays a multifaceted role that extends beyond simple dissolution of reactants. It can modulate the solubility of the catalyst and substrates, influence the conformational equilibrium of the catalyst, and stabilize or destabilize key transition states through specific and non-specific interactions.

Detailed Research Findings

While specific studies focusing exclusively on this compound are limited in the publicly available literature, a wealth of information on the parent compound, L-proline, and other 4-substituted derivatives provides a strong basis for understanding the expected solvent effects. Research has consistently demonstrated that the stereoselectivity of proline-catalyzed reactions, such as aldol (B89426) and Michael additions, is highly dependent on the solvent system employed.

For instance, in proline-catalyzed aldol reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are often favored as they generally lead to good yields and stereoselectivities. mdpi.com The ability of these solvents to solubilize the zwitterionic form of the catalyst is believed to be crucial for the catalytic cycle. In contrast, protic solvents like methanol (B129727) can sometimes lead to diminished stereocontrol. mdpi.com

The addition of water to organic solvents has been shown to have a beneficial effect in certain cases. For proline-catalyzed aldol reactions, mixtures of water and methanol have been reported as exceptionally effective, simplifying the reaction medium while maintaining high stereoselectivity. mdpi.com In other instances, the presence of a small amount of water in hydrophobic solvents like toluene (B28343) has a positive impact on both the reaction rate and the stereoselectivity. researchgate.net This is often attributed to the formation of a more organized transition state assembly, potentially involving water-mediated hydrogen bond networks.

Computational studies on proline and its analogues have provided deeper insights into the role of the solvent. nih.govnih.gov These studies suggest that the solvent can influence the relative energies of the different transition states leading to various stereoisomers. The stability of the enamine intermediate and the transition states for C-C bond formation are particularly sensitive to the solvent environment. For example, a solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can alter the geometry of the transition state, thereby dictating the facial selectivity of the electrophilic attack.

In the context of this compound, the gem-dimethyl group at the C4 position introduces steric bulk, which can further amplify the sensitivity of the catalytic system to the solvent. The solvent molecules must accommodate this steric hindrance while effectively solvating the charged portions of the catalyst and the transition state assembly.

Illustrative Data on Solvent Effects in Proline-Derivative Catalyzed Reactions

To illustrate the magnitude of solvent effects on stereoselectivity, the following tables present data from studies on proline and its derivatives in classic organocatalytic reactions. While not specific to this compound, these results are representative of the trends one might expect.

Table 1: Solvent Effects on the Enantiomeric Ratio (er) of the Proline-Catalyzed Aldol Reaction of Cyclopentanone

| Solvent | Enantiomeric Ratio (er) | Reference |

| Hexane (B92381) | 65:35 | researchgate.net |

| Methanol | Not specified | researchgate.net |

| Acetonitrile | Not specified | researchgate.net |

| DMSO | 95:5 | researchgate.net |

This table illustrates the dramatic shift in enantioselectivity when moving from a non-polar solvent like hexane to a polar aprotic solvent like DMSO. researchgate.net

Table 2: Solvent Effects on the Proline-Catalyzed Aldol Reaction of p-Nitrobenzaldehyde and Acetone

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetone | 40 | 60 | nih.gov |

| Dichloromethane (B109758) | 35 | 55 | nih.gov |

| Chloroform | 30 | 50 | nih.gov |

| THF | 25 | 45 | nih.gov |

| Acetonitrile | 55 | 65 | nih.gov |

| DMF | 60 | 70 | nih.gov |

| DMSO | 68 | 76 | nih.gov |

This table demonstrates how both yield and enantioselectivity are sensitive to the solvent choice in the aldol reaction. nih.gov

Table 3: Solvent Effects on a Proline-Derivative Catalyzed Asymmetric Michael Addition

| Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Toluene | 90:10 | 95 |

| Dichloromethane | 85:15 | 92 |

| THF | 82:18 | 90 |

| Acetonitrile | 75:25 | 85 |

| Methanol | 60:40 | 70 |

This hypothetical data, based on general trends, shows how both diastereoselectivity and enantioselectivity can be modulated by the solvent in a Michael addition.

These examples underscore the necessity of careful solvent screening and optimization in the development of any synthetic protocol utilizing this compound as a catalyst. The interplay between the catalyst's structure, the nature of the substrates, and the properties of the solvent is a delicate balance that dictates the ultimate stereochemical outcome of the reaction. Computational modeling, in conjunction with experimental screening, can be a powerful tool for rationally selecting the optimal solvent system to achieve the desired selectivity. nih.gov

Advanced Analytical Methodologies for 4,4 Dimethylpyrrolidine 2 Carboxylic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular characterization of 4,4-Dimethylpyrrolidine-2-carboxylic acid, offering detailed information about its atomic composition and bond structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on carbons adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.org The protons on the pyrrolidine (B122466) ring will have characteristic shifts, and the two methyl groups at the C4 position, being chemically equivalent, would typically present as a single, sharp signal.

¹³C NMR Spectroscopy : In the carbon NMR spectrum, the carbonyl carbon of the carboxylic acid group is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the pyrrolidine ring and the gem-dimethyl groups will resonate at higher fields, providing a complete carbon skeleton map of the molecule. For instance, in related heterocyclic compounds, ring carbons appear at distinct shifts that aid in confirming the cyclic structure. chemicalbook.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10.0 - 12.0 (broad singlet) | 160 - 180 |

| C2-H | ~2.0 - 3.0 | Not specified |

| C3-H₂ | Not specified | Not specified |

| C4 | No proton | Not specified |

| C5-H₂ | Not specified | Not specified |

| 4,4-(CH₃)₂ | ~1.0 - 1.5 (singlet) | Not specified |

Note: The table presents expected chemical shift ranges based on general principles for carboxylic acids and pyrrolidine derivatives. Actual values may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by two very prominent absorptions. libretexts.org A very broad O-H stretching band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org Additionally, a strong, sharp absorption corresponding to the carbonyl (C=O) stretch is typically observed around 1710 cm⁻¹. libretexts.org Other expected peaks include C-H stretching from the alkyl groups and C-N stretching from the pyrrolidine ring.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the O-H stretch is weak in Raman, the C=O stretch provides a strong signal. This technique is particularly useful for studying the molecule in aqueous solutions, where water's strong IR absorbance can obscure important spectral regions. rsc.org

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch, H-bonded | 2500 - 3300 (very broad) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretch | ~1710 (strong) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. In positive-ion mode, the protonated molecular ion [M+H]⁺ would be observed. uni.lu Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the neutral loss of water (H₂O) or carbon dioxide (CO₂), and cleavage of the pyrrolidine ring. miamioh.eduyoutube.com The fragmentation of the protonated nucleobase is often the most significant fragmentation pathway for related nucleoside compounds. nih.gov

Table 3: Predicted Mass-to-Charge Ratios (m/z) for 4,4-Dimethylpyrrolidine-3-carboxylic acid Adducts (Isomer)

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 144.10192 |

| [M+Na]⁺ | 166.08386 |

Note: This data is for the isomeric compound 4,4-dimethyl-pyrrolidine-3-carboxylic acid, as specific experimental data for the 2-carboxylic acid was not available. The values serve as a close approximation. uni.lu

Circular Dichroism (CD) for Stereochemical Assignment

Since this compound possesses a chiral center at the C2 position, Circular Dichroism (CD) spectroscopy is a vital technique for assigning its absolute stereochemistry (R or S). CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Proline and its analogs exhibit characteristic CD spectra. researchgate.netnih.gov For example, peptides containing L-proline often show a spectrum with a large negative band around 204 nm and a smaller positive band near 228 nm, which is indicative of a specific helical conformation. researchgate.net By comparing the experimental CD spectrum of an enantiomer of this compound to known standards or to spectra predicted by computational methods, its absolute configuration can be unambiguously determined. rsc.orgnih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and widely used chromatographic method for the analysis of non-volatile compounds like this compound.

Purity Determination : Reversed-phase HPLC (RP-HPLC) is typically employed to assess the chemical purity. A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (like 0.1% trifluoroacetic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Impurities are separated based on their polarity, and the purity of the main component is determined by the relative area of its peak.

Enantiomeric Excess (e.e.) Determination : To separate the R- and S-enantiomers, chiral HPLC is required. This can be achieved through several approaches:

Chiral Stationary Phases (CSPs) : This is a direct method where the enantiomers are separated on a column that has a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are highly effective for resolving a wide range of chiral compounds, including those with various stereogenic elements. sigmaaldrich.comnih.gov

Pre-column Derivatization : This is an indirect method where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com

Chiral Mobile Phase Additives : In this approach, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. chiralpedia.com

For many chiral separations, optimizing parameters such as the mobile phase composition (e.g., using short alcohols) and column temperature is crucial for achieving good resolution. nih.govnih.gov

Table 4: Representative HPLC Conditions for Chiral Separation

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD-3, amylose-based) |

| Mobile Phase | Polar Organic Mode (e.g., Methanol, Ethanol (B145695), Isopropanol) |

| Detection | UV/Vis or Circular Dichroism (CD) |

| Principle | Differential interaction of enantiomers with the chiral stationary phase leads to different retention times. |

Note: This table outlines a general strategy for chiral HPLC method development. nih.govsigmaaldrich.com Specific conditions must be optimized for the target analyte.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at neutral pH. Therefore, their analysis by GC necessitates a crucial derivatization step to convert the polar carboxyl and amino groups into less polar, more volatile functional groups. colostate.edu

Derivatization Strategies: The most common derivatization methods for GC analysis of amino acids involve esterification of the carboxylic acid group and acylation of the amino group. Silylation is another widely used technique.

Esterification: The carboxyl group is typically converted to a methyl or ethyl ester by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst.

Acylation: The secondary amine of the pyrrolidine ring is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govnih.gov

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert both the carboxylic acid and the amine into their trimethylsilyl (B98337) (TMS) derivatives. lmaleidykla.ltlmaleidykla.lt For instance, in the analysis of other carboxylic acids, BSTFA in a solvent like dimethylformamide (DMF) has proven effective. lmaleidykla.ltlmaleidykla.lt

GC-Mass Spectrometry (GC-MS): When coupled with a mass spectrometer, GC provides structural information in addition to separation. The electron ionization (EI) mass spectra of derivatized pyrrolidines exhibit characteristic fragmentation patterns that can confirm the identity of the analyte. researchgate.net For example, the analysis of pyrrolidide derivatives of fatty acids by GC-MS shows distinct fragment peaks derived from the hydrocarbon chain and the pyrrolidine ring, allowing for structural elucidation. researchgate.net Similarly, in forensic analysis, GC-MS is used to identify pyrrolidinophenone derivatives in biological samples, where the mass spectra reveal key metabolites. nih.gov

Headspace GC (HS-GC) can also be an advantageous technique, particularly for identifying volatile derivatives in solid samples or complex matrices, as it minimizes contamination of the GC system by non-volatile components. lmaleidykla.lt However, for analytes dissolved in high-boiling point solvents like DMF, HS-GC may lack the required sensitivity. lmaleidykla.ltlmaleidykla.lt

Chiral Chromatography for Enantioseparation

Since this compound possesses a chiral center at the C-2 position, separating its enantiomers is critical for stereospecific synthesis and biological evaluation. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the predominant method for achieving this enantioseparation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of proline analogues and their derivatives. researchgate.net This is typically achieved using a Chiral Stationary Phase (CSP).

Polysaccharide-based CSPs: Columns with CSPs based on cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) or amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), are highly effective. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by interactions like hydrogen bonding and π-π stacking. nih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol), is crucial for optimizing resolution. researchgate.netnih.gov

Crown Ether-based CSPs: Chiral crown ether-based stationary phases are particularly effective for separating underivatized amino acids, including proline analogues. nih.gov

Indirect Separation: An alternative to using a CSP is the pre-column derivatization of the racemic analyte with a chiral derivatizing agent (CDA). This converts the enantiomers into a pair of diastereomers, which can then be separated on a standard, non-chiral stationary phase. tandfonline.com For example, (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine methoxyethyl ester has been successfully used as a CDA for the HPLC separation of α‐substituted proline analogues. tandfonline.com

Chiral Gas Chromatography (GC): Chiral GC can also be employed for enantioseparation, provided the analyte is first made volatile through derivatization. A new chiral stationary phase prepared by attaching a diproline chiral selector to a siloxane polymer has been shown to resolve racemic aromatic and aliphatic amines (after derivatization) and some aromatic alcohols. nih.gov For amino acids, a common approach is derivatization to N-trifluoroacetyl methyl esters, which can then be separated on a chiral column. nih.gov

The following table summarizes common chiral columns used for separating proline-like compounds.

| Chiral Stationary Phase (CSP) | Common Trade Name | Separation Principle | Typical Analytes |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Formation of diastereomeric complexes via H-bonds, dipole-dipole, and π-π interactions. | Dihydropyrimidine derivatives researchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Formation of diastereomeric complexes via H-bonds, dipole-dipole, and π-π interactions. | Dihydropyrimidine derivatives researchgate.net |

| Cellulose tris(3‐chloro‐4‐methylphenylcarbamate) | Lux-Cellulose-2 | Enantioseparation through hydrogen bonding and π-π interactions. | β-adrenergic blockers nih.gov |

| Amylose tris-[(S)-α-methylbenzylcarbamate] | CHIRALPAK IH-3 | Enantioseparation based on chiral recognition. | Chiral isothiocyanates mdpi.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique provides unambiguous proof of the spatial arrangement of atoms within the molecule.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (also called resonant scattering). ed.ac.uk When X-rays interact with the electrons of an atom, particularly heavier atoms, a small phase shift occurs. This effect causes slight but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern of a non-centrosymmetric crystal. ed.ac.uk

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be very weak. In such cases, several strategies can be employed:

Use of Copper Radiation: Using Cu-Kα radiation enhances the anomalous scattering effect compared to the more common Mo-Kα radiation, making it easier to determine the absolute configuration of light-atom molecules. researchgate.net

Derivatization or Co-crystallization: The molecule of interest can be crystallized as a salt or derivative containing a heavier atom (e.g., bromine, chlorine) or co-crystallized with a chiral compound of known absolute configuration. researchgate.netnih.gov This introduces a strong anomalous scatterer, facilitating the assignment.

Flack Parameter: The refinement of the Flack parameter is a standard method used to determine the absolute structure of a chiral, non-centrosymmetric crystal. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. researchgate.net

The absolute configuration of numerous amino acids, which established the L-configuration as the standard for proteinogenic amino acids, was confirmed through single-crystal X-ray analyses of their derivatives. thieme-connect.de This powerful technique remains the gold standard for assigning the absolute stereochemistry of novel chiral molecules like this compound.

Emerging Analytical Techniques in Pyrrolidine-2-carboxylic Acid Research

Research into non-proteinogenic amino acids (NPAAs) like this compound is benefiting from the development of novel and more sensitive analytical methods. nih.gov These emerging techniques offer advantages in speed, accessibility, and the amount of information that can be obtained.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is well-suited for the analysis of charged species like amino acids. nih.gov It offers advantages such as short analysis times and low sample and reagent consumption. Since many amino acids lack a strong UV chromophore, a derivatization step is often necessary before detection. nih.gov CE methods have been extensively reviewed for the analysis of NPAAs in various samples. nih.gov

Cell-Free Protein Synthesis (CCFPS) Assays: A novel approach for the rapid detection of NPAAs has been developed that bypasses traditional chromatographic equipment. acs.orgacs.org This method involves the enzymatic conversion of a non-proteinogenic amino acid into a proteinogenic one within a cell extract. This newly formed proteinogenic amino acid is then incorporated into a reporter protein via a cell-free protein synthesis system. The concentration of the original NPAA can then be quantified by measuring the activity of the reporter protein, for example, through fluorescence. acs.orgacs.org

Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography or gas chromatography with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS), provides enhanced specificity and sensitivity for identifying and quantifying pyrrolidine derivatives and their metabolites. researchgate.netresearchgate.net These techniques allow for accurate mass measurements, which aids in the elemental composition determination of unknown compounds.

Direct C-H Functionalization for Synthesis and Analysis: While primarily a synthetic tool, the development of methods for the direct C-H functionalization of proteinogenic amino acids to create NPAAs is a significant advancement. mdpi.com These photochemical methods allow for the rapid and efficient synthesis of diverse amino acid structures under mild conditions, which in turn fuels analytical development for these new compounds. mdpi.com

Future Directions and Emerging Research Avenues for 4,4 Dimethylpyrrolidine 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives is a well-explored area, but the focus is increasingly shifting towards more efficient, stereoselective, and environmentally benign methodologies. Future synthetic strategies for 4,4-dimethylpyrrolidine-2-carboxylic acid and its analogues are likely to concentrate on green chemistry principles and advanced catalytic systems.

One promising avenue is the use of bio-based starting materials. For instance, research has demonstrated the synthesis of N-substituted-2-pyrrolidone-4-carboxylic acids by reacting itaconic acid, a renewable resource, with primary amines. researchgate.net This approach could be adapted to create precursors for dimethylated pyrrolidines, contributing to the development of 100% bio-based products. researchgate.net

Advanced catalytic methods are also at the forefront of synthetic innovation. The stereoselective synthesis of pyrrolidine precursors is often achieved through the catalytic hydrogenation of a double bond in a precursor molecule, a method that can yield high enantiomeric excess. google.com Other modern techniques that could be applied include:

Asymmetric Michael Additions: Organocatalytic enantioselective Michael addition reactions have been successfully used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process. rsc.org

C(sp3)-H Activation: Stereoselective palladium-catalyzed C-H activation and arylation protocols have been utilized to create complex pyrrolidine analogues, demonstrating the power of this strategy for functionalizing the pyrrolidine ring. nih.gov

1,3-Dipolar Cycloadditions: A classical and extensively studied method for preparing five-membered heterocycles like pyrrolidines involves the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. nih.gov

The application of microwave-assisted organic synthesis (MAOS) is another key area, as it can significantly increase synthetic efficiency and align with the principles of green chemistry. nih.gov

| Synthetic Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Bio-based Precursors | Utilizing renewable materials like itaconic acid to form the pyrrolidone core. | Increased sustainability and potential for 100% bio-based products. | researchgate.net |

| Catalytic Hydrogenation | Stereoselective reduction of a double bond in a pyrrole (B145914) precursor to create chiral centers. | High enantiomeric excess and control over stereochemistry. | google.com |

| Asymmetric Michael Addition | Organocatalyzed addition to enones to build the pyrrolidine skeleton with high enantiomeric purity. | Concise synthesis with excellent stereocontrol. | rsc.org |

| C(sp3)-H Activation | Direct functionalization of C-H bonds on the pyrrolidine ring using transition metal catalysis. | Efficient creation of complex and highly functionalized analogues. | nih.gov |

Exploration of New Catalytic Applications and Organocatalyst Design

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, with L-proline being a paradigmatic example. The unique structural features of this compound make it an attractive candidate for the rational design of novel organocatalysts. The gem-dimethyl group at the C4 position can enforce a specific ring pucker, which in turn can influence the stereochemical outcome of a catalyzed reaction by creating a well-defined chiral environment around the catalytic site.

Future research will likely explore derivatives of this compound as catalysts for key organic transformations, such as:

Aldol (B89426) and Mannich Reactions: Creating catalysts that offer higher stereoselectivity due to the fixed conformation imparted by the dimethyl group.

Michael Additions: The steric bulk of the dimethyl group could be exploited to control the facial selectivity of nucleophilic attack on α,β-unsaturated systems.

Peptide Bond Formation: Researchers are actively designing biomimetic organocatalysts that can efficiently couple amino acids without requiring excess reagents, a significant step in reducing waste from peptide synthesis. nih.gov The rigid scaffold of a dimethylated pyrrolidine could serve as a robust platform for such catalysts.

The design process combines lessons from enzymes, peptide biosynthesis, and existing organocatalysts to create systems that can function with low catalyst loadings and high efficiency. nih.gov The pyrrolidine moiety is a crucial pharmacophore in medicinal chemistry due to its structural rigidity, and this same property is highly advantageous in catalyst design. nih.gov

Innovations in Peptide and Peptidomimetic Design with Constrained Amino Acids

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy for drug design. nih.gov By restricting the rotational freedom of the peptide backbone, these amino acids help to lock the peptide into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity, increased selectivity for a particular receptor, and improved stability against proteolytic degradation. nih.govnih.gov

This compound serves as an excellent tool for this purpose. Its rigid structure can be used to:

Induce Specific Secondary Structures: The constraints imposed by the dimethylated ring can help nucleate or stabilize secondary structures like β-turns.

Determine Pharmacophores: By systematically replacing standard amino acids with constrained ones, researchers can probe the three-dimensional structural requirements for biological activity. nih.gov

Develop Novel Therapeutics: Constrained peptides are increasingly being investigated as inhibitors of challenging drug targets, such as protein-protein interactions (PPIs). jst.go.jp The defined geometry of peptides containing this compound could make them ideal for targeting the large, flat surfaces involved in PPIs.

This strategy has been successfully employed in the development of potent and selective ligands for various receptors, such as the conversion of the non-selective enkephalin peptide into a highly selective δ opioid receptor ligand. nih.gov Future work will undoubtedly involve incorporating this compound into peptide libraries to screen for new bioactive molecules. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Science

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and materials. rsc.org For this compound, advanced computational modeling offers several promising research avenues.

Predicting Reaction Outcomes: Machine learning and quantum chemistry models can be developed to predict the outcomes of synthetic reactions, guiding the optimization of reaction conditions and accelerating the development of novel synthetic routes. rsc.org

Guiding Drug Design: Structure-activity relationship (SAR) studies, augmented by computational modeling, are crucial for rational drug design. For example, X-ray crystal structures of ligands bound to their protein targets can inform the design of new analogues with improved binding affinity. nih.gov Computational docking and molecular dynamics simulations can be used to predict how peptides incorporating this compound will interact with their biological targets, prioritizing the most promising candidates for synthesis.

The synergy between computational prediction and experimental synthesis represents a powerful paradigm for modern chemical research, enabling a more targeted and efficient approach to discovery. nih.gov

Exploration of this compound in Supramolecular Chemistry and Advanced Materials

The unique structural and chemical properties of pyrrolidine derivatives make them valuable building blocks for advanced materials. Research has already shown that bio-based N-substituted-2-pyrrolidone-4-carboxylic acids can be used as monomers to synthesize polyesters and alkyds. researchgate.net The incorporation of these rigid, cyclic monomers can lead to materials with enhanced properties, such as increased hardness in coatings. researchgate.net

Future research could explore this compound as a monomer or functional building block for a variety of advanced materials:

Q & A

Q. What are the most reliable synthetic routes for preparing 4,4-dimethylpyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via a multistep protocol involving cyclization and functional group modifications. A validated route starts with the hydrolysis of 1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid under acidic conditions (e.g., HCl in dioxane), yielding the hydrochloride salt with 93% efficiency. Key steps include:

- Reaction Conditions : Hydrolysis at 25–30°C for 12–24 hours.

- Purification : Recrystallization from ethanol/water mixtures.

- Characterization : NMR (DMSO-d6): δ 10.75 (s, 1H, COOH), 4.35 (s, 1H, CH), 1.09/1.06 (s, 6H, CH) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Compare observed and shifts with literature data (e.g., NMR: δ 170.58 for COOH, 58.09 for C-2) .

- LCMS : Confirm molecular ion peaks ([M − Cl] at m/z 144.2 for the hydrochloride salt) .

- Elemental Analysis : Validate C, H, N content (e.g., calculated C: 46.80%, found: 47.03%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile byproducts.

- Waste Disposal : Segregate acidic waste and neutralize before disposal via certified facilities .

Advanced Research Questions

Q. How do the 4,4-dimethyl groups influence the conformational dynamics of the pyrrolidine ring in catalytic applications?

- Methodological Answer : The geminal dimethyl groups impose steric constraints, locking the pyrrolidine ring into a specific chair or envelope conformation. This rigidity enhances enantioselectivity in asymmetric catalysis.

- Analysis Tools :

- X-ray Crystallography : Resolve spatial arrangements (e.g., sp-hybridized C-4).

- DFT Calculations : Model steric effects on transition states .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent purity or reaction scaling. Troubleshoot via:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for side-reaction suppression.

- Kinetic Monitoring : Use in-situ IR or HPLC to optimize reaction time (e.g., 12–24 hours for hydrolysis) .

- Scale-Up Adjustments : Increase stirring efficiency or reduce temperature gradients in large batches.

Q. How can researchers leverage this compound in peptide mimetics?

- Methodological Answer : The compound serves as a proline analogue to enhance peptide stability against proteolysis.

- Synthetic Integration :

- Fmoc Protection : Introduce Fmoc-L-Pro(4,4-F-OH) for solid-phase synthesis.

- Conformational Studies : Use CD spectroscopy to compare β-turn propensity with natural proline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.